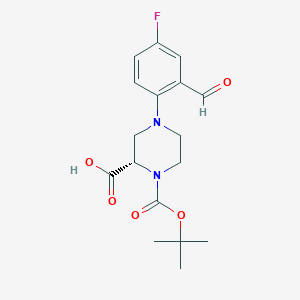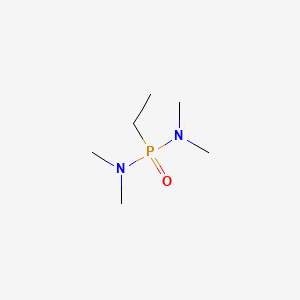
Lanthanum difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum difluoride is a chemical compound with the formula LaF₂. It is a member of the lanthanide series and is known for its unique properties and applications in various fields. This compound is a white crystalline solid that is insoluble in water. It has a molecular weight of 176.90228 g/mol and is often used in scientific research and industrial applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum difluoride can be synthesized through several methods. One common method involves the direct reaction of lanthanum oxide (La₂O₃) with hydrofluoric acid (HF) at elevated temperatures. The reaction is as follows:
La2O3+6HF→2LaF3+3H2O
Another method involves the reaction of lanthanum chloride (LaCl₃) with ammonium fluoride (NH₄F) to produce this compound and ammonium chloride (NH₄Cl):
LaCl3+3NH4F→LaF3+3NH4Cl
Industrial Production Methods: In industrial settings, this compound is often produced through the dry fluorination of lanthanum oxide using hydrogen fluoride gas. This method allows for large-scale production and ensures high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum trifluoride (LaF₃) when exposed to oxygen at high temperatures.
Reduction: It can be reduced to elemental lanthanum and fluorine gas under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides to form different lanthanum halides.
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically involves the use of reducing agents such as hydrogen gas or metals like calcium.
Substitution: Involves halide exchange reactions using reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Lanthanum trifluoride (LaF₃)
Reduction: Elemental lanthanum (La) and fluorine gas (F₂)
Substitution: Lanthanum chloride (LaCl₃), lanthanum bromide (LaBr₃), etc.
Applications De Recherche Scientifique
Lanthanum difluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as optical fibers and scintillation crystals, due to its excellent optical properties
Mécanisme D'action
The mechanism of action of lanthanum difluoride is primarily based on its ability to interact with other molecules and ions. In biological systems, it can bind to phosphate ions, forming insoluble lanthanum phosphate complexes that prevent the absorption of phosphate in the gastrointestinal tract. This property is particularly useful in the treatment of hyperphosphatemia in patients with chronic kidney disease .
Comparaison Avec Des Composés Similaires
Lanthanum difluoride shares similarities with other lanthanide fluorides, such as cerium difluoride (CeF₂) and neodymium difluoride (NdF₂). it is unique in its specific reactivity and applications. For example:
Cerium Difluoride (CeF₂): Known for its use in catalytic converters and as a polishing agent.
Neodymium Difluoride (NdF₂): Used in the production of powerful permanent magnets and in laser technology .
This compound stands out due to its stability, high melting point, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
Numéro CAS |
15948-68-2 |
|---|---|
Formule moléculaire |
F2La |
Poids moléculaire |
176.9023 g/mol |
InChI |
InChI=1S/2FH.La/h2*1H;/q;;+2/p-2 |
Clé InChI |
BAEYGLIIMIYYPU-UHFFFAOYSA-L |
SMILES canonique |
F[La]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)


![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)

